1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-
Overview
Description
“1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-” is a chemical compound with the CAS RN®: 164658-13-3 . It is manufactured by Angene International Limited .
Synthesis Analysis
The synthesis of a similar compound, 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol, involves the addition of di-tert-butyl dicarbonate to 3-amino-3-(4-chlorophenyl)propan-l-ol in DCM at 22°C .Scientific Research Applications
Synthesis and Biological Activities
Compounds related to the chemical structure of 1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- have been synthesized and studied for various biological activities. For instance, some cyanopyrans and cyanopyridines, structurally similar to this chemical, demonstrated significant anticancer, antitubercular, and antimicrobial activities. These compounds were developed by undergoing Michael addition with malononitrile, highlighting the potential medicinal applications of this chemical framework (Popat et al., 2005).
Anticonvulsant Properties
In another study, anticonvulsant enaminones, related in structure to the chemical , were synthesized and their crystal structures determined. The dihedral angles between the mean planes of cyclohexene and aromatic ring significantly influenced the compounds' properties, highlighting the importance of molecular structure in determining the biological activities of such compounds (Kubicki et al., 2000).
Antimicrobial and Anticancer Agents
The chemical structure under discussion shares similarity with a series of novel compounds that were synthesized and characterized for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting the potential efficacy of this chemical structure in medicinal applications (Hafez et al., 2016).
Hydrogen Bonding and Polymorphism
The chemical also bears resemblance to amino alcohols which were reacted with quinaldinic acid to study hydrogen bonding and polymorphism. The study provided insight into the structural chemistry of compounds, revealing diverse hydrogen bonding and π∙∙∙π stacking interactions, crucial for understanding the chemical's behavior and potential applications (Podjed & Modec, 2022).
Safety And Hazards
properties
IUPAC Name |
3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDTACKOAXKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167788 | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- | |
CAS RN |
164658-13-3 | |
Record name | CGP-60474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-60474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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